molecular formula C5H6N2O2S B15306381 5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid CAS No. 503469-49-6

5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid

Cat. No.: B15306381
CAS No.: 503469-49-6
M. Wt: 158.18 g/mol
InChI Key: KQFQAICBPMSDBD-UHFFFAOYSA-N
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Description

5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid: is a heterocyclic compound containing a thiazole ring substituted with an aminomethyl group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the aminomethyl and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a thioamide with a halogenated carboxylic acid derivative can yield the desired thiazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

Chemistry: In organic synthesis, 5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid serves as a building block for the synthesis of more complex molecules.

Biology: Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development .

Medicine: In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. These derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making them promising candidates for pharmaceutical development .

Industry: The compound is also used in the development of materials with specific properties, such as polymers and coatings. Its incorporation into polymeric materials can enhance their mechanical and thermal properties .

Mechanism of Action

The mechanism of action of 5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

    5-(Aminomethyl)-2-furancarboxylic acid: Similar in structure but contains a furan ring instead of a thiazole ring.

    5-(Aminomethyl)-2-thiophenecarboxylic acid: Contains a thiophene ring instead of a thiazole ring.

    5-(Aminomethyl)-1,2,4-triazole-3-carboxylic acid: Contains a triazole ring instead of a thiazole ring.

Uniqueness: The uniqueness of 5-(Aminomethyl)-1,3-thiazole-2-carboxylic acid lies in its thiazole ring, which imparts distinct electronic and steric properties.

Properties

CAS No.

503469-49-6

Molecular Formula

C5H6N2O2S

Molecular Weight

158.18 g/mol

IUPAC Name

5-(aminomethyl)-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C5H6N2O2S/c6-1-3-2-7-4(10-3)5(8)9/h2H,1,6H2,(H,8,9)

InChI Key

KQFQAICBPMSDBD-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)C(=O)O)CN

Origin of Product

United States

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